5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine
Overview
Description
The compound “5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities and are used in the development of various drugs .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine serves as a starting material for synthesizing various heterocyclic compounds. For instance, it can be used to create fused heterocyclic compounds, which have diverse applications in chemistry and pharmacology (Abbas, Hussain, & Shakir, 2017).
Ring-Fission and Bond Cleavage Reactions
- This compound is involved in complex chemical reactions like ring-fission and C–C bond cleavage. These reactions have significance in synthetic chemistry for creating diverse molecular structures (Jäger, Laggner, Mereiter, & Holzer, 2002).
Antimicrobial Activities
- Derivatives of this compound have been studied for their antimicrobial properties. Some derivatives have shown promising activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Photochemical Synthesis
- In photochemical research, this compound is used for synthesizing amino-substituted oxadiazoles. This methodology is important in the field of photoreactive materials and light-induced synthesis (Buscemi et al., 2001).
Development of New Drug Candidates
- Research has been conducted on derivatives of this compound for potential drug candidates, particularly in the treatment of diseases like Alzheimer’s. This demonstrates the compound’s relevance in medicinal chemistry (Rehman et al., 2018).
Anticancer and Antiangiogenic Effects
- Certain derivatives of this compound exhibit anticancer and antiangiogenic effects. This suggests their potential use in cancer treatment strategies (Chandrappa et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with methionine aminopeptidase 2 in mycobacterium tuberculosis and methionine aminopeptidase in escherichia coli .
Mode of Action
It is suggested that similar compounds may interact with their targets by inhibiting the function of the enzymes .
Biochemical Pathways
Similar compounds have been found to affect the process of protein synthesis by removing the n-terminal methionine from nascent proteins .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBTTWWCHNHZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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